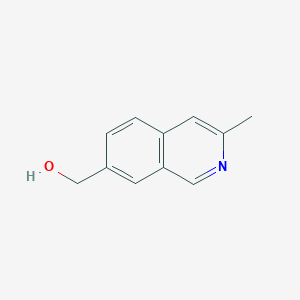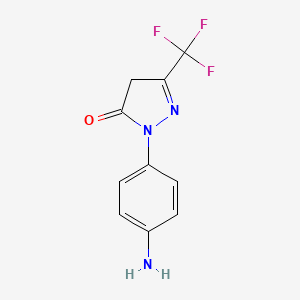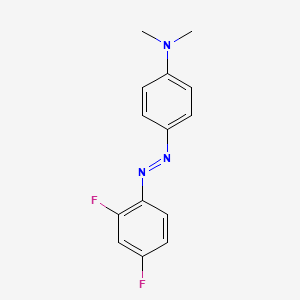
ANILINE, p-((2,4-DIFLUOROPHENYL)AZO)-N,N-DIMETHYL-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ANILINE, p-((2,4-DIFLUOROPHENYL)AZO)-N,N-DIMETHYL- is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features a difluorophenyl group and a dimethylamino group attached to the aniline structure, making it a unique and versatile chemical.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ANILINE, p-((2,4-DIFLUOROPHENYL)AZO)-N,N-DIMETHYL- typically involves the diazotization of aniline derivatives followed by azo coupling. The process begins with the nitration of aniline to form nitroaniline, which is then reduced to the corresponding amine. The amine is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. This diazonium salt is then coupled with N,N-dimethylaniline in the presence of a base to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
化学反応の分析
Types of Reactions
ANILINE, p-((2,4-DIFLUOROPHENYL)AZO)-N,N-DIMETHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products
Oxidation: Formation of nitrosoaniline or nitroaniline.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
ANILINE, p-((2,4-DIFLUOROPHENYL)AZO)-N,N-DIMETHYL- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
作用機序
The mechanism of action of ANILINE, p-((2,4-DIFLUOROPHENYL)AZO)-N,N-DIMETHYL- involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The difluorophenyl group enhances its stability and reactivity, making it a valuable tool in research and industrial applications .
類似化合物との比較
Similar Compounds
- ANILINE, p-((2,4-DICHLOROPHENYL)AZO)-N,N-DIMETHYL-
- ANILINE, p-((2,4-DIBROMOPHENYL)AZO)-N,N-DIMETHYL-
- ANILINE, p-((2,4-DINITROPHENYL)AZO)-N,N-DIMETHYL-
Uniqueness
ANILINE, p-((2,4-DIFLUOROPHENYL)AZO)-N,N-DIMETHYL- is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability, reactivity, and lipophilicity, making it more effective in various applications compared to its chlorinated, brominated, or nitrated counterparts .
特性
CAS番号 |
351-63-3 |
|---|---|
分子式 |
C14H13F2N3 |
分子量 |
261.27 g/mol |
IUPAC名 |
4-[(2,4-difluorophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H13F2N3/c1-19(2)12-6-4-11(5-7-12)17-18-14-8-3-10(15)9-13(14)16/h3-9H,1-2H3 |
InChIキー |
XOASBBOLOQTVBM-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


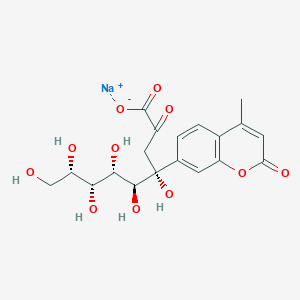

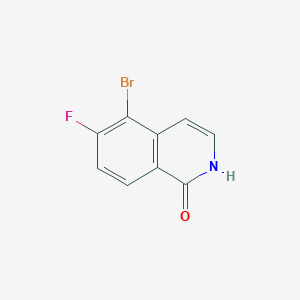
![5-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12840486.png)

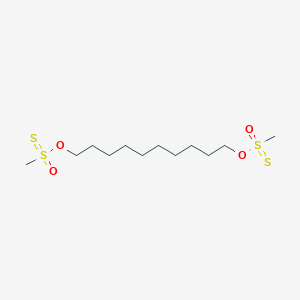
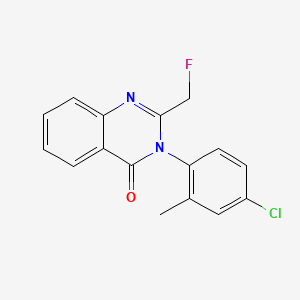
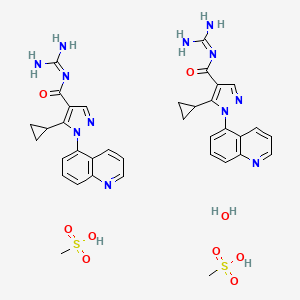
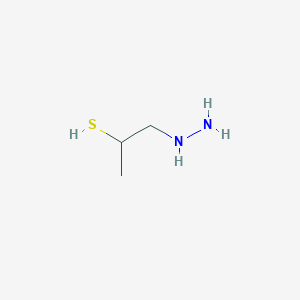
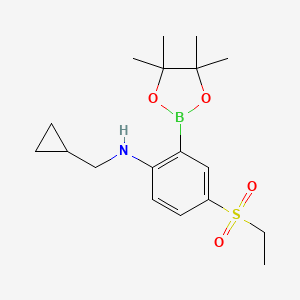
![1,1'-[(6R,8R,13aS)-3,11-Bis(1,1-dimethylethyl)-7,8-dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis[1,1-diphenylphosphine]](/img/structure/B12840518.png)
![[1R-[1a,2b,4b(E)]]-[[4-(2-Bromo-1-propenyl)-2-methoxycyclohexyl]oxy](1,1-dimethylethyl)diphenyl-silane](/img/structure/B12840521.png)
